
4,4,5,5-Tetramethyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-Naphthaleneacetic acid” is a chemical compound with the CAS number 142650-45-1 . It’s also known as "2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid" .
Synthesis Analysis
“Tetramethyl acetyloctahydronaphthalenes” is produced commercially by Diels–Alder reaction of myrcene with 3-methyl-3-penten-2-one in the presence of aluminium chloride to give a monocyclic intermediate that is cyclized in the presence of 85% phosphoric acid .Molecular Structure Analysis
The molecular formula of “5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-Naphthaleneacetic acid” is C16H22O2 .Physical And Chemical Properties Analysis
The boiling point of “5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-Naphthaleneacetic acid” is predicted to be 357.4±11.0 °C, and its density is predicted to be 1.024±0.06 g/cm3 .科学的研究の応用
Synthesis and Chemical Properties
Building Block for Biologically Active Derivatives : This compound serves as a building block for synthesizing biologically active derivatives, such as in the development of new silicon-based drugs and odorants. An example is its use in the synthesis of the retinoid agonist disila-bexarotene (Büttner et al., 2007).
Crystal Structure and DFT Studies : The compound's structure and properties have been extensively studied using techniques like FT-IR, NMR, MS spectroscopies, X-ray diffraction, and Density Functional Theory (DFT). These studies are crucial for understanding its molecular structure and potential applications (Liao et al., 2022).
Vibrational Properties Analysis : The vibrational properties of derivatives of this compound have been analyzed, providing insights into its physical and chemical characteristics. This is essential for its application in various chemical reactions and processes (Wu et al., 2021).
Applications in Organic Synthesis
Intermediate in Organic Synthesis : The compound is used as an intermediate in various organic syntheses, such as the preparation of boric acid ester intermediates. This showcases its versatility in organic chemistry (Huang et al., 2021).
Synthesis of Novel Compounds : It has been used in the synthesis of novel compounds like mercapto- and piperazino-methyl-phenylboronic acid derivatives. These derivatives have applications in areas like inhibitory activity against serine proteases (Spencer et al., 2002).
Development of Fluorescence Probes : This compound plays a role in the synthesis of boronate ester fluorescence probes for detecting hydrogen peroxide, highlighting its application in analytical chemistry (Lampard et al., 2018).
Potential in Material Science and Biomedical Research
Synthesis of Boron Capped Polyenes : It has been utilized in the synthesis of boron-containing polyene systems, which are potential intermediates for new materials in technology like LCD displays and therapeutic agents for neurodegenerative diseases (Das et al., 2015).
Electrochemical Properties : The electrochemical properties and reactions of sulfur-containing organoboron compounds derived from this compound have been studied, indicating potential applications in electrochemistry (Tanigawa et al., 2016).
Biological Studies for Lipogenic Inhibitors : Derivatives of this compound have been synthesized and studied for their lipogenesis inhibitory effect, indicating potential applications in biomedical research, particularly in developing lipid-lowering drugs (Das et al., 2011).
Safety and Hazards
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO2/c1-15(2)16(3,4)19-17(18-15)14-10-9-12-7-5-6-8-13(12)11-14/h9-11H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAEUETONSQGECS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

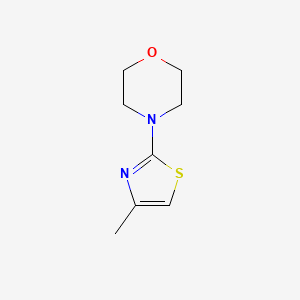


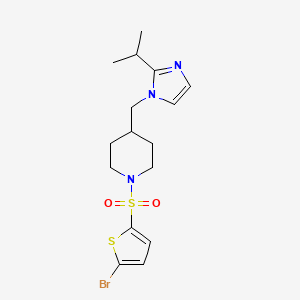
![4-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2991202.png)
![3-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2991203.png)

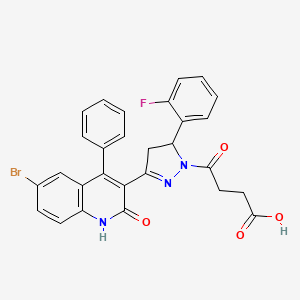
![N-(2-Morpholin-4-yl-2-thiophen-2-ylethyl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2991210.png)
![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2991211.png)
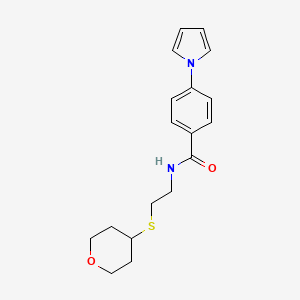
![4-[4-(4-Methylphenyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2991216.png)
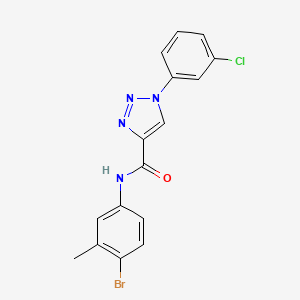
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2991221.png)